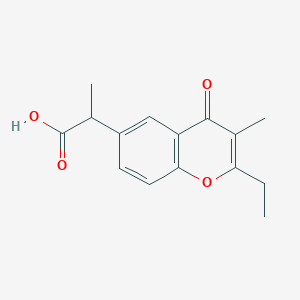![molecular formula C21H17F2N5O B263875 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B263875.png)
7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a chemical compound that has been synthesized and researched for its potential applications in the field of medicine. This compound has gained attention due to its unique chemical structure and potential therapeutic properties. In
作用機序
The mechanism of action of 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle progression, and the NF-κB signaling pathway, which is involved in inflammation. It has also been shown to inhibit the activity of the NS5B polymerase, which is involved in the replication of hepatitis C virus.
Biochemical and Physiological Effects
7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines and inhibit viral replication. In vivo studies have shown that this compound can inhibit tumor growth in animal models of breast and lung cancer.
実験室実験の利点と制限
One advantage of using 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer, inflammation, and viral infections. Additionally, its unique chemical structure and mechanism of action make it a valuable tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
将来の方向性
There are several future directions for the research and development of 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and viral infections. This could involve conducting preclinical and clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore its potential as a tool for studying various biological processes, such as cell cycle progression and viral replication. Additionally, further research could be conducted to optimize the synthesis method and improve the purity and yield of the final compound.
合成法
The synthesis of 7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves the reaction of 4-methyl-1H-pyrazolo[5,1-c][1,2,4]triazin-7-amine with 4-fluorobenzoyl chloride and 8-bromo-1-octene in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has been researched for its potential applications in the field of medicine. Specifically, it has been studied for its anticancer, anti-inflammatory, and antiviral properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has been studied for its potential antiviral properties against HIV and hepatitis C virus.
特性
分子式 |
C21H17F2N5O |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
7-ethyl-N,8-bis(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H17F2N5O/c1-3-17-18(13-4-6-14(22)7-5-13)20-26-25-19(12(2)28(20)27-17)21(29)24-16-10-8-15(23)9-11-16/h4-11H,3H2,1-2H3,(H,24,29) |
InChIキー |
QHJWGZBSCSOTIB-UHFFFAOYSA-N |
SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F)C |
正規SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
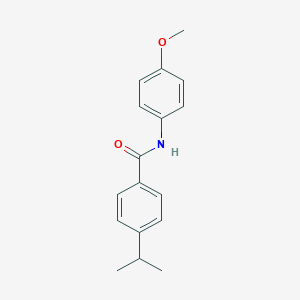



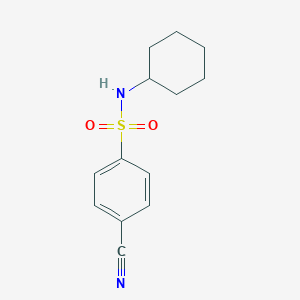
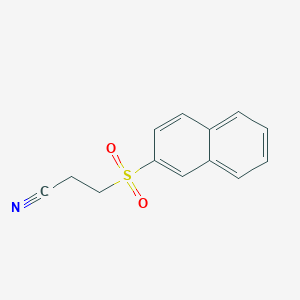
![5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)
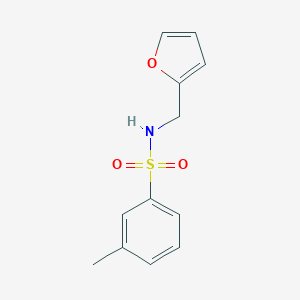



![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
